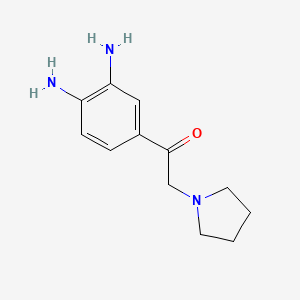
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DiaMinophenyl)-2-(pyrrolidin-1-yl)ethanone, also known as DMDPE, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for its use in laboratory experiments.
Scientific Research Applications
Forensic Toxicology and Novel Compound Identification :
- A study conducted by (Bijlsma et al., 2015) focused on the identification and characterization of a novel cathinone derivative structurally related to 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone. This research is significant for forensic laboratories in identifying new psychoactive substances.
High-Performance Polymer Synthesis :
- The work by (Lin et al., 2013) demonstrated the synthesis of high-performance poly(pyrrolone imide)s using a derivative of 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone. These polymers exhibit excellent thermal properties, making them suitable for various industrial applications.
Crystal Structure Analysis and Hydrogen Bonding Patterns :
- Research by (Balderson et al., 2007) on enaminones closely related to 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone provided insights into hydrogen-bonding patterns in these compounds. This study aids in understanding the molecular interactions and stability of such compounds.
Applications in Organic Chemistry and Catalysis :
- A study by (Alcaide et al., 2015) explored the metal-free direct cycloaddition reaction of alkynes using 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides. The methodology can be useful in synthetic organic chemistry for the creation of novel cyclobutene derivatives.
Metal Complex Formation and Ligand Behavior :
- Research by (Puerta et al., 2008) discussed the formation of a coordinated 2-aminoethylidene ligand containing a pyrrolidin-2-yl ring, derived from compounds similar to 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone. Such studies are crucial for the development of new materials with specific electronic and structural properties.
properties
IUPAC Name |
1-(3,4-diaminophenyl)-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-4-3-9(7-11(10)14)12(16)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEXLRRUIOBBRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)
![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
amine hydrochloride](/img/structure/B1433123.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)

![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)
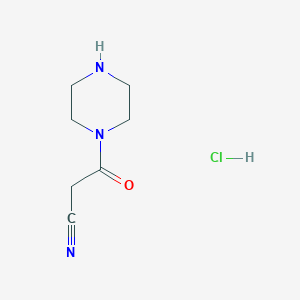
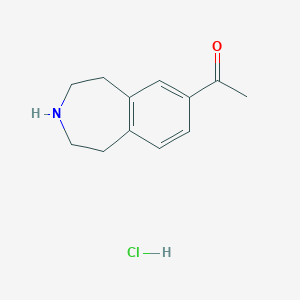
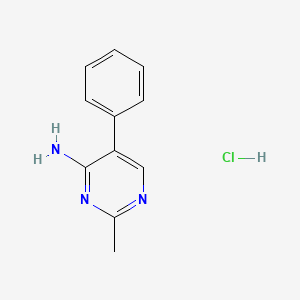
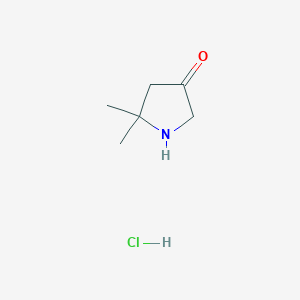
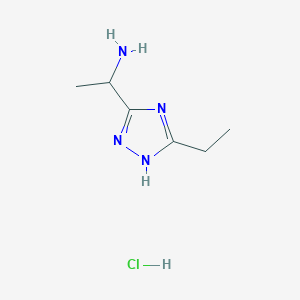
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)